molecular formula C8H7BrO B13461153 (2R)-2-(3-bromophenyl)oxirane

(2R)-2-(3-bromophenyl)oxirane

Cat. No.: B13461153
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-QMMMGPOBSA-N
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Description

(2R)-2-(3-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-bromophenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of (3-bromophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a three-membered epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the use of catalytic systems that facilitate the epoxidation process can be employed. These methods often involve the use of metal catalysts and environmentally benign oxidants.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-bromophenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols and other oxygenated derivatives.

    Reduction: Formation of alcohols and other reduced products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(3-bromophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3-bromophenyl)oxirane involves its ability to react with various nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with biological molecules, potentially leading to therapeutic effects. The bromine atom also provides a site for further functionalization, enhancing its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3-chlorophenyl)oxirane
  • (2R)-2-(3-fluorophenyl)oxirane
  • (2R)-2-(3-methylphenyl)oxirane

Uniqueness

(2R)-2-(3-bromophenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2R) can influence its interactions with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

(2R)-2-(3-bromophenyl)oxirane

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

YUPLJNGZNHMXGM-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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